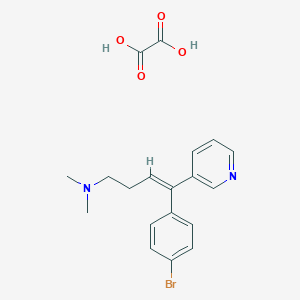
Homomineldine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homomineldine is a chemical compound that belongs to the class of heterocyclic compounds. It is a pyridine derivative and has been found to have significant potential in the field of scientific research.
Mecanismo De Acción
The exact mechanism of action of Homomineldine is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Homomineldine has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been found to have potential as an anti-bacterial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Homomineldine has several advantages as a research compound. It is relatively easy to synthesize, and its chemical structure is well-defined. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Homomineldine. One area of research could be to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research could be to explore its potential as an anti-bacterial agent and its use in the development of new antibiotics. Additionally, further research could be done to investigate its potential as an anti-cancer drug and its use in the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of Homomineldine involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst. The reaction results in the formation of 4-ethyl-2-methyl-3,4-dihydropyrido[2,3-d]pyridazine-6-carboxylic acid ethyl ester, which is then subjected to cyclization in the presence of a base. The final product obtained is Homomineldine.
Aplicaciones Científicas De Investigación
Homomineldine has been found to have significant potential in the field of scientific research. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential as an anti-cancer drug.
Propiedades
Número CAS |
112969-65-0 |
|---|---|
Nombre del producto |
Homomineldine |
Fórmula molecular |
C19H21BrN2O4 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
(E)-4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C17H19BrN2.C2H2O4/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14;3-1(4)2(5)6/h3,5-11,13H,4,12H2,1-2H3;(H,3,4)(H,5,6)/b17-6+; |
Clave InChI |
GCDKFLJBPHHYNR-ZDEOBDHWSA-N |
SMILES isomérico |
CN(C)CC/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.C(=O)(C(=O)O)O |
SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=O)(C(=O)O)O |
Sinónimos |
homomineldine homozimelidine homozimelidine oxalate (1:1), (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



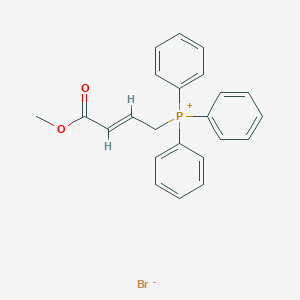
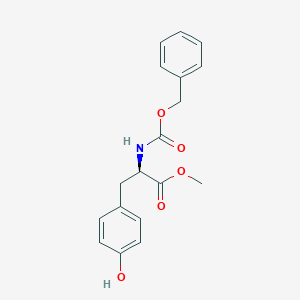
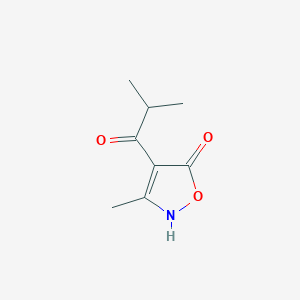

![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)
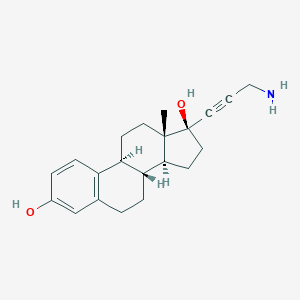

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
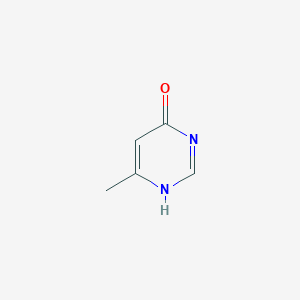

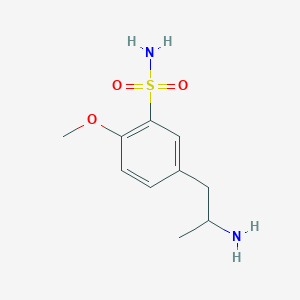
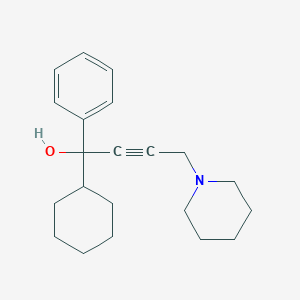
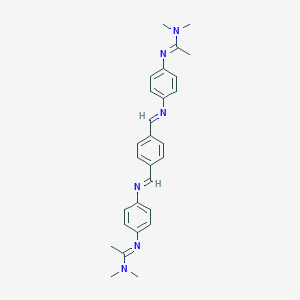
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)